molecular formula C7H9F3N2O2 B13150555 Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate

Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate

Cat. No.: B13150555
M. Wt: 210.15 g/mol
InChI Key: YFOVFDKBFPBEOD-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate is a chemical compound that has garnered attention in various fields due to its unique properties and potential applications. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of the trifluoroacetate group enhances its chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate typically involves the reaction of pyrrolidine with cyanogen bromide to form pyrrolidine-3-carbonitrile. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-3-carboxylic acid, while reduction can produce pyrrolidine-3-amine .

Scientific Research Applications

Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate group enhances its binding affinity and specificity, leading to potent biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine-3-carbonitrile 2,2,2-trifluoroacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitrile group on the pyrrolidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C7H9F3N2O2

Molecular Weight

210.15 g/mol

IUPAC Name

pyrrolidine-3-carbonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H8N2.C2HF3O2/c6-3-5-1-2-7-4-5;3-2(4,5)1(6)7/h5,7H,1-2,4H2;(H,6,7)

InChI Key

YFOVFDKBFPBEOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C#N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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